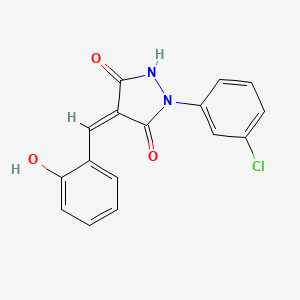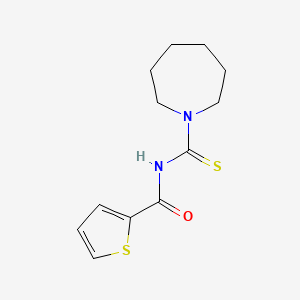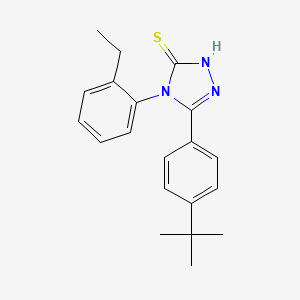![molecular formula C17H15ClN2O B5701253 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5701253.png)
3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as CIEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is not fully understood. However, it has been suggested that 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide may exert its effects through the inhibition of certain enzymes or signaling pathways that are involved in cancer cell growth or neuronal cell death.
Biochemical and Physiological Effects:
3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been reported to have various biochemical and physiological effects. In cancer cells, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain proteins that are involved in cancer cell growth. In neuronal cells, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been reported to protect against oxidative stress, reduce inflammation, and enhance neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one of the limitations of using 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for the study of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways that are targeted by 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide. Another direction is to explore its potential applications in other fields such as cardiovascular disease and inflammation. Additionally, the development of more soluble analogs of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide may enhance its bioavailability and efficacy in certain experiments.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with 2-(1H-indol-3-yl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This synthesis method has been reported to yield 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide with high purity and yield.
Applications De Recherche Scientifique
3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In neuroscience, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been reported to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In drug discovery, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been identified as a potential lead compound for the development of new drugs.
Propriétés
IUPAC Name |
3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-14-5-3-4-12(10-14)17(21)19-9-8-13-11-20-16-7-2-1-6-15(13)16/h1-7,10-11,20H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSJXDQWBRYGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)


![1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5701215.png)

![methyl (3-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5701227.png)
![4-tert-butyl-N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5701234.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B5701242.png)



![[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5701284.png)